molecular formula C9H9BrF2O B1381158 5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene CAS No. 1630906-97-6

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene

Cat. No.: B1381158
CAS No.: 1630906-97-6
M. Wt: 251.07 g/mol
InChI Key: VUJHTLHJEBCCIJ-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene (CAS: 1630906-97-6) is a brominated aromatic compound featuring a 2-bromoethyl substituent at the 5-position of a benzene ring, with fluorine atoms at the 1- and 3-positions and a methoxy group at the 2-position. This compound is commercially available with a purity of 95% and is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-13-9-7(11)4-6(2-3-10)5-8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJHTLHJEBCCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231656
Record name Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID001231656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-97-6
Record name Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene is an aromatic compound characterized by its unique combination of halogenated and methoxy functionalities. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, including interactions with various biomolecules. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C₈H₈BrF₂O
  • Molecular Weight : Approximately 251.06 g/mol
  • Structure : The presence of a bromoethyl group, two fluorine atoms, and a methoxy group on the benzene ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its electrophilic nature. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to significant biological effects. The fluorine atoms enhance the compound's stability and modulate its reactivity profile, while the methoxy group may influence binding affinity to biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies suggest that compounds with halogenated substituents can exhibit significant antimicrobial properties.
  • Anticancer Activity : Similar compounds have been investigated for their potential to inhibit cancer cell proliferation. For instance, compounds with electrophilic characteristics have shown promise in targeting cancer cells by inducing apoptosis through various pathways .

Anticancer Activity

A study investigating the biological activity of various substituted flavonols highlighted that compounds with similar electrophilic properties could effectively induce apoptosis in non-small cell lung cancer cells (A549). While not directly tested on this compound, these findings suggest that similar mechanisms may be applicable due to the compound's structural features .

Electrophilic Interactions

The interaction studies focus on the electrophilic nature of the bromoethyl group. It has been observed that such compounds can engage with nucleophiles in biological systems, leading to modifications in protein structures or enzyme activities. This interaction is critical for understanding how this compound may exert its effects in biological contexts .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to other structurally similar compounds:

Compound NameKey DifferencesBiological Activity Potential
2-(2-Bromoethyl)-1,3-difluorobenzeneLacks methoxy groupVaries; less specific interactions
2-(2-Bromoethyl)-1,3-difluoro-5-chlorobenzeneChlorine instead of methoxyDifferent reactivity profile
2-(2-Bromoethyl)-1,3-difluoro-5-nitrobenzeneNitro group instead of methoxyPotentially different bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Differences

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene (12g)
  • Structure : Differs by substitution of the 2-bromoethyl group with a chloromethyl group.
  • Reactivity : The chloromethyl group is less reactive in nucleophilic substitutions compared to bromoethyl due to the weaker leaving group ability of Cl⁻ versus Br⁻. This makes 12g more stable but less versatile in alkylation reactions .
  • Applications : Preferred in scenarios requiring controlled reactivity, such as stepwise syntheses where over-reactivity is a concern.
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene
  • Structure : Contains a single fluorine atom at the 3-position instead of 1,3-difluorination.
  • Stability: Reduced steric hindrance compared to the 1,3-difluoro analog may enhance solubility in non-polar solvents.

Ring System Variations

5-(2-Bromoethyl)-2-phenyl-1,3-dioxane (Compound 2)
  • Structure : Replaces the benzene ring with a 1,3-dioxane ring and introduces a phenyl group.
  • Reactivity : The dioxane ring’s ether oxygen atoms increase polarity, making this compound more soluble in polar solvents. The phenyl group enables π-π interactions, useful in supramolecular chemistry .
  • Applications : Used in the synthesis of protected purine derivatives, leveraging its stability under acidic conditions.
5-(2-Bromoethyl)-4-methylthiazole
  • Structure : Substitutes the benzene ring with a thiazole heterocycle and adds a methyl group at the 4-position.
  • Electronic Properties : The thiazole’s nitrogen and sulfur atoms enhance hydrogen bonding and metal coordination capabilities.

Comparative Data Table

Compound Name Molecular Formula Halogen/Substituent Key Features Applications References
5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene C₉H₈BrF₂O Br (ethyl), F, OMe High reactivity in SN2 reactions; electron-deficient aromatic ring Pharmaceutical intermediates
5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene C₈H₆ClF₂O Cl (methyl), F, OMe Moderate reactivity; enhanced stability Stepwise organic synthesis
1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene C₉H₈BrFO Br (ethyl), F, OMe Reduced electron withdrawal; improved solubility Agrochemical precursors
5-(2-Bromoethyl)-2-phenyl-1,3-dioxane C₁₂H₁₃BrO₂ Br (ethyl), Ph Polar ether ring; π-π interactions Protected nucleoside synthesis
5-(2-Bromoethyl)-4-methylthiazole C₆H₈BrNS Br (ethyl), S, N Heterocyclic reactivity; metal coordination Antiviral/antimicrobial agents

Stability and Reactivity Insights

  • Bromoethyl Group Behavior: The 2-bromoethyl substituent in the target compound is prone to 1,2-migration during solvolysis, a phenomenon observed in related bromoethyl derivatives (e.g., 40–50% migration in trifluoroacetolysis) . This necessitates careful handling to avoid unintended rearrangements.
  • Fluorine Effects : The 1,3-difluoro configuration creates a strongly electron-deficient aromatic ring, enhancing electrophilic substitution resistance while favoring directed ortho-metalation in coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene
Reactant of Route 2
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5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene

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